![molecular formula C18H15ClFN3O2S B5019261 [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate](/img/structure/B5019261.png)
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate
Description
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c1-21-18(22-12-6-4-5-11(19)9-12)26-15-10-16(24)23(17(15)25)14-8-3-2-7-13(14)20/h2-9,15H,10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGXDJIQAJPNNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC(=CC=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-3-yl core, followed by the introduction of the fluorophenyl and chlorophenyl groups through substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency, often involving temperature regulation, solvent selection, and purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules and potential as a biochemical probe. Its ability to undergo various chemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent, focusing on its efficacy, safety, and mechanism of action in treating specific diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity can be harnessed to create products with specific properties, such as improved stability or enhanced performance.
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate include other pyrrolidin-3-yl derivatives with different substituents on the aromatic rings. Examples include:
- [1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate
- [1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methylphenyl)-N’-methylcarbamimidothioate
Uniqueness
The uniqueness of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate lies in its specific combination of substituents, which confer distinct chemical and physical properties
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.